Asperlicin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

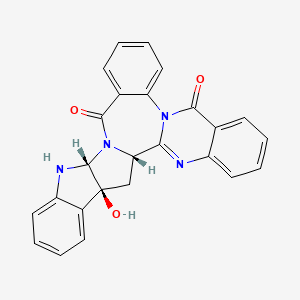

Asperlicin E is a member of the class of asperlicins that is asperlicin C in which the lactam nitrogen of the benzodiazepineone moiety has undergone addition to the 2-position of the 2-3 double bond of the indole moeity, and in which the hydrogen at the 3-position of the indole moiety has been replaced by a hydroxy group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is a member of asperlicins, an organic heteroheptacyclic compound, an aminal and a tertiary alcohol.

科学的研究の応用

Cholecystokinin Antagonism

Mechanism of Action

Asperlicin E acts as a potent competitive inhibitor of CCK-induced gallbladder and ileal muscle contractions. It has been shown to significantly inhibit CCK-induced amylase and lipase release in pancreatic acini, demonstrating a 50% maximal effective inhibitory dose approximately 1000-fold more potent than proglumide, a previously known CCK receptor antagonist .

Therapeutic Implications

The ability of this compound to inhibit pancreatic enzyme release suggests potential applications in treating pancreatic disorders such as pancreatitis and pancreatic carcinoma. Its specificity for CCK receptors positions it as a valuable tool for investigating the physiological roles of CCK in pancreatic growth and function .

Anticancer Properties

Research Findings

Recent studies indicate that compounds derived from Aspergillus species, including this compound, exhibit promising anticancer properties. A bibliometric analysis highlighted the increasing research activity surrounding Aspergillus metabolites as potential anti-cancer agents, emphasizing their role in developing novel treatments .

Case Studies

- In vitro Studies : Research has demonstrated that this compound and related compounds can induce apoptosis in various cancer cell lines. For instance, specific derivatives have shown efficacy against breast and ovarian cancer cells by modulating cellular pathways involved in apoptosis and cell cycle regulation .

- Mechanistic Insights : The mechanisms through which this compound exerts its anticancer effects include the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. The compound's interaction with specific receptors may also contribute to its therapeutic efficacy .

Bioprospecting for Bioactive Compounds

Biosynthetic Pathways

The genetic characterization of the nonribosomal peptide synthetase (NRPS) assembly line responsible for the biosynthesis of this compound has been elucidated. This research provides insights into optimizing production methods for enhanced yields of bioactive compounds .

Applications in Drug Development

The identification of biosynthetic gene clusters allows for targeted manipulation to produce derivatives with improved pharmacological properties. This approach is crucial for developing new therapeutic agents derived from natural products like this compound .

Table 1: Biological Activities of this compound and Related Compounds

Table 2: Summary of Research Trends on Aspergillus Species

| Year Range | Research Focus | Key Findings |

|---|---|---|

| 1982-2000 | Limited activity | Initial studies on fungal metabolites |

| 2000-2020 | Increased interest | Significant rise in publications on anticancer properties |

| 2021-Present | Advanced screening techniques | Focus on biosynthetic pathways and drug development |

特性

CAS番号 |

93413-05-9 |

|---|---|

分子式 |

C25H18N4O3 |

分子量 |

422.4 g/mol |

IUPAC名 |

(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione |

InChI |

InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1 |

InChIキー |

HYHLSEUXMRFVND-AMDXRBSFSA-N |

SMILES |

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |

異性体SMILES |

C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O |

正規SMILES |

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |

同義語 |

asperlicin E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。